FR901464

Description

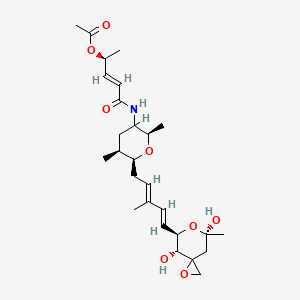

Structure

3D Structure

Properties

CAS No. |

146478-72-0 |

|---|---|

Molecular Formula |

C27H41NO8 |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[(E,2S)-5-[[(2R,5S,6S)-6-[(2E,4E)-5-[(4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C27H41NO8/c1-16(8-11-23-25(31)27(15-33-27)14-26(6,32)36-23)7-10-22-17(2)13-21(19(4)35-22)28-24(30)12-9-18(3)34-20(5)29/h7-9,11-12,17-19,21-23,25,31-32H,10,13-15H2,1-6H3,(H,28,30)/b11-8+,12-9+,16-7+/t17-,18-,19+,21?,22-,23+,25+,26-,27?/m0/s1 |

InChI Key |

PJKVJJDQXZARCA-AYSBKWRUSA-N |

SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

Isomeric SMILES |

C[C@H]1CC([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H](C3(C[C@@](O2)(C)O)CO3)O)C)NC(=O)/C=C/[C@H](C)OC(=O)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FR 901464; FR-901464; FR901464; WB 2663B. |

Origin of Product |

United States |

Foundational & Exploratory

The Spliceosome Inhibitor FR901464: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FR901464 is a potent, naturally occurring small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action. This document provides a comprehensive technical overview of the molecular basis of this compound's activity, focusing on its direct interaction with the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. We will delve into the specific molecular target, the downstream consequences of its inhibition, and the quantitative parameters that define its potent anti-cancer effects. Detailed experimental methodologies and visual representations of the key pathways and workflows are provided to facilitate a deeper understanding and aid in future research and development efforts.

Core Mechanism: Targeting the SF3b Complex of the Spliceosome

This compound exerts its biological effects by directly targeting and inhibiting the spliceosome, the large ribonucleoprotein complex that catalyzes the removal of introns from pre-mRNA.[1][2] The specific molecular target of this compound is the Splicing Factor 3b (SF3b) subcomplex , a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][3]

This compound, along with its methylated derivative Spliceostatin A, binds to the SF3B1 subunit within the SF3b complex.[4][5] This binding event is crucial as it physically obstructs the proper assembly and function of the spliceosome. The interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical early step in spliceosome assembly.[6] This inhibition effectively stalls the splicing process at the A complex stage, leading to an accumulation of unspliced pre-mRNA transcripts within the nucleus.[6]

A significant consequence of this splicing inhibition is the leakage of these unprocessed pre-mRNAs into the cytoplasm, where they can be translated into aberrant, non-functional, or even toxic proteins.[1] This disruption of normal gene expression is a key contributor to the cytotoxic effects of this compound.

Downstream Effects of Splicing Modulation

The inhibition of the spliceosome by this compound leads to several downstream cellular consequences that contribute to its potent anti-tumor activity:

-

Alternative Splicing Perturbation: this compound treatment leads to significant alterations in alternative splicing patterns.[4] This can result in the production of different mRNA isoforms from a single gene, some of which may have altered functions. For example, treatment with this compound has been shown to modulate the alternative splicing of the CRNDE gene in colorectal cancer cells.[4]

-

Gene Expression Dysregulation: The global disruption of splicing affects the expression levels of numerous genes. Microarray analyses have revealed that this compound treatment can lead to the downregulation of genes involved in critical cellular processes, including those associated with the Fanconi anemia pathway (BRCA1 and BRCA2) and various driver oncogenes.[4][7]

-

Cell Cycle Arrest and Apoptosis: The cellular stress induced by splicing inhibition and the production of aberrant proteins triggers cell cycle arrest, primarily at the G1 and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[8]

Quantitative Data

The potency of this compound and its derivatives has been quantified in various in vitro studies. The following tables summarize key quantitative data regarding its cytotoxic and splicing inhibitory activities.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |

| DLD1 | Colorectal Cancer | 0.71 | ~1.2 | [4] |

| HCT116 | Colorectal Cancer | 0.31 | ~0.5 | [4] |

| RKO | Colorectal Cancer | - | - | [4] |

| Human Fibroblasts | Normal | 0.18 | ~0.3 | [4] |

| MCF-7 | Breast Cancer | - | 1.8 | [5] |

| A549 | Lung Cancer | - | 1.3 | [5] |

| SW480 | Colon Cancer | - | 1.0 | [5] |

| P388 | Murine Leukemia | - | 3.3 | [5] |

Table 2: In Vitro Splicing Inhibition

| Compound | System | IC50 (µM) | Reference |

| This compound | HeLa cell nuclear extract | 0.05 | [3][5] |

| Spliceostatin A | HeLa cell nuclear extract | 0.01 | [3] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

In Vitro Splicing Assay

This assay is used to directly measure the inhibitory effect of this compound on the splicing of a pre-mRNA substrate.

Materials:

-

HeLa cell nuclear extract

-

Radiolabeled pre-mRNA substrate (e.g., 32P-labeled)

-

This compound

-

ATP

-

Splicing reaction buffer

-

Denaturing polyacrylamide gel

-

Autoradiography equipment

Procedure:

-

Assemble splicing reactions in tubes containing HeLa nuclear extract, splicing buffer, and ATP.

-

Add this compound at various concentrations to the reaction tubes. Include a DMSO control.

-

Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.

-

Incubate the reactions at 30°C for a defined period (e.g., 60-90 minutes).

-

Stop the reactions and isolate the RNA products.

-

Separate the pre-mRNA, splicing intermediates, and spliced mRNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the RNA species by autoradiography.

-

Quantify the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition at each this compound concentration and calculate the IC50 value.[3][8]

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for determining this compound cytotoxicity.

Logical Relationship: Splicing Inhibition Cascade

Caption: Logical cascade of this compound-induced splicing inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Enantioselective Total Syntheses of this compound and Spliceostatin A and Evaluation of Splicing Activity of Key Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Spliceosome Inhibitor FR901464: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product FR901464, a potent spliceosome inhibitor with significant antitumor activity. We will delve into its discovery, the producing microorganism, detailed experimental protocols for its isolation and purification, and its molecular mechanism of action. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.

Discovery and Origin

This compound was first isolated in 1996 by the Fujisawa Pharmaceutical Co. from the fermentation broth of the bacterium Pseudomonas sp. No. 2663.[1] This discovery marked the identification of a novel class of antitumor agents that function by modulating pre-mRNA splicing.[2] The producing strain, Pseudomonas sp. No. 2663, is accessible for research purposes from the National Institute of Bioscience and Human-Technology, Agency of Industrial Science and Technology, in Japan.[3] Subsequent research has led to the discovery of related analogs from other bacterial sources, such as Spliceostatin E from Burkholderia sp. FERM BP-3421 and the Thailanstatins from Burkholderia thailandensis MSMB43, highlighting a family of structurally related splicing inhibitors.[3][4]

Physicochemical Properties

This compound is a complex polyketide with a distinctive molecular architecture. A related analog, Spliceostatin A, is a more stable methylated derivative.[3] The infrared spectra of these compounds indicate the presence of hydroxyl, carboxyl, carbonyl, amide carbonyl, and conjugated diene moieties.[5] While potent, this compound is known to be an unstable compound.[5]

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic and antitumor activities across a range of cancer cell lines and in vivo models. Its mechanism of action, the inhibition of the spliceosome, represents a unique therapeutic target in oncology.[2]

| Compound | Assay Type | Cell Line/Model | Activity Metric | Value | Reference |

| This compound | In vitro cytotoxicity | Multiple human cancer cell lines | IC50 | 0.6 - 3.4 nM | [1] |

| This compound | In vivo antitumor | Human solid tumors in mice | Effective Dosage | 0.056–1 mg/kg | [1] |

| This compound | In vitro splicing inhibition | HeLa cell nuclear extract | IC50 | 0.05 µM | [6] |

| Spliceostatin A | In vitro splicing inhibition | HeLa cell nuclear extract | IC50 | 0.01 µM | [6] |

| Spliceostatin B | In vitro growth inhibition | HCT-116 | GI50 | 1,152 ± 0.16 nM | [5] |

| Spliceostatin B | In vitro growth inhibition | MDA-MB-235 | GI50 | 916.6 ± 1.20 nM | [5] |

| Spliceostatin B | In vitro growth inhibition | H232A | GI50 | 893.6 ± 1.64 nM | [5] |

Experimental Protocols

Fermentation of Pseudomonas sp. No. 2663

This protocol outlines the cultivation of Pseudomonas sp. No. 2663 for the production of this compound.

-

Strain Activation: The producing strain, Pseudomonas sp. No. 2663, is activated from a glycerol stock by streaking onto Luria-Bertani (LB) agar and incubating at 30°C for 48 hours.[3]

-

Seed Culture Preparation: Several colonies from the agar plate are inoculated into a flask containing 250 mL of LB medium. The flask is incubated at 30°C for 24 hours on a rotary shaker operating at 150 rpm.[3]

-

Production Fermentation: The seed culture is used to inoculate a 20 L fermentor containing 12 L of production medium at a 2% (v/v) ratio. The production medium consists of 1% soluble starch, 1% glycerin, and 1% defatted soybean meal.[5]

-

Fermentation Conditions: The fermentation is carried out at 25°C for 48 hours. The agitation is maintained at 200 rpm with an aeration rate of 4 L/min. The pH of the culture is maintained automatically using 1N HCl or 1N NaOH.[5]

Isolation and Purification of this compound

The following multi-step chromatography procedure is employed to isolate and purify this compound from the fermentation broth.[5]

-

Initial Extraction: The fermentation broth is extracted three times with ethyl acetate (3:2, v/v). The organic extracts are pooled and concentrated to dryness using a rotary evaporator at 35°C to yield a crude extract.[5]

-

First Silica Gel Chromatography:

-

The crude extract is suspended in ethyl acetate, mixed with silica gel, and packed into an injection column.

-

This is mounted atop a larger silica gel column.

-

The column is sequentially eluted with hexane, hexane:ethyl acetate (3:1 and 1:1, v/v), ethyl acetate, ethyl acetate:acetone (1:1, v/v), and acetone at a flow rate of 50 mL/min.

-

The ethyl acetate fraction, containing this compound, is collected and concentrated.[5]

-

-

Second Silica Gel Chromatography:

-

The residue from the previous step is suspended in acetone, mixed with silica gel, and packed into an injection column.

-

This is mounted on another silica gel column.

-

Elution is performed sequentially with chloroform, 1%, 2%, 4%, and 10% acetone in chloroform, and finally acetone, at a flow rate of 18 mL/min.[5]

-

-

Octadecyl-Silica (C18) Chromatography:

-

The 1% acetone fraction is concentrated and further purified on a C18 column system.

-

The column is first eluted with 5% acetonitrile for 3 minutes, followed by a linear gradient of 5% to 100% acetonitrile over 10 minutes, and finally with 100% acetonitrile for 14 minutes, at a flow rate of 20 mL/min.[5]

-

-

Final HPLC Purification: The fraction containing the target compound is subjected to a final purification step using a High-Performance Liquid Chromatography (HPLC) system to yield pure this compound.[5]

In Vitro Splicing Assay

This assay is used to determine the inhibitory effect of this compound on pre-mRNA splicing.

-

Preparation of HeLa Nuclear Extract: Nuclear extracts are prepared from cultured HeLa cells, which contain the necessary spliceosomal components.[1]

-

In Vitro Transcription of Pre-mRNA Substrate: A 32P-UTP body-labeled, capped pre-mRNA substrate is generated via T7 runoff transcription.[1]

-

Splicing Reaction: The splicing reaction is assembled by incubating 10 nM of the pre-mRNA substrate with HeLa nuclear extract in a buffer containing 60 mM potassium glutamate, 2 mM magnesium acetate, 2 mM ATP, and 5 mM creatine phosphate. The test compound (this compound) is added at various concentrations.[1]

-

RNA Extraction and Analysis: The reaction is stopped, and the RNA is extracted. The RNA products, including pre-mRNA, splicing intermediates, and mature mRNA, are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The inhibition of splicing is quantified by measuring the reduction in the amount of spliced mRNA and the accumulation of pre-mRNA.

Mechanism of Action and Signaling Pathway

This compound exerts its biological activity by directly targeting the spliceosome, a large and dynamic molecular machine responsible for the removal of introns from pre-mRNA.

Specifically, this compound binds to the SF3b subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] This binding event physically obstructs the association of the U2 snRNP with the branch point sequence of the pre-mRNA, which is a critical step in the formation of the spliceosome's catalytic core.[5] As a result, the assembly of the spliceosome is stalled at an early stage known as Complex A.[5] This inhibition of the splicing process leads to an accumulation of unspliced pre-mRNAs within the nucleus.[7] Some of these unspliced transcripts can then leak into the cytoplasm, where they may be translated into non-functional or aberrant proteins, ultimately contributing to the cytotoxic effects of the compound.[4] The anticancer properties of this compound are directly attributed to this potent inhibition of pre-mRNA splicing.[2]

Visualizations

Caption: A flowchart illustrating the multi-step process for the isolation and purification of this compound.

Caption: The signaling pathway showing this compound's inhibitory effect on spliceosome assembly.

References

- 1. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and characterization of spliceostatin B, a new analogue of this compound, from Pseudomonas sp. No. 2663 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New antitumor substances, FR901463, this compound and FR901465. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

FR901464: A Technical Guide to a Potent Spliceosome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR901464 is a potent natural product that has garnered significant interest in the field of oncology and RNA biology due to its specific inhibition of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, quantitative data on its activity, comprehensive experimental protocols for its study, and visualization of its impact on cellular signaling pathways.

Mechanism of Action: Targeting the SF3b Complex

This compound and its derivatives, such as spliceostatin A, exert their anti-tumor effects by directly targeting the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][2] The binding of this compound to the SF3B1 subunit of the SF3b complex physically obstructs the association of the U2 snRNP with the branch point sequence of the pre-mRNA.[3] This interference effectively stalls spliceosome assembly at an early stage, specifically at a conformation resembling the A complex.[4] The consequence is an accumulation of unspliced pre-mRNA and the inhibition of the subsequent catalytic steps of splicing.[1][4] This disruption of splicing leads to cell cycle arrest, primarily at the G1 and G2/M phases, and ultimately induces apoptosis in cancer cells.[5]

Quantitative Data: Potency and Efficacy

This compound exhibits potent cytotoxic and anti-proliferative activity against a wide range of cancer cell lines, with IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values typically in the low nanomolar to sub-nanomolar range.

| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |

| This compound | A549 (Lung Carcinoma) | GI50 | 1 | [5] |

| HCT-116 (Colon Carcinoma) | GI50 | 1 | [5] | |

| DU-145 (Prostate Carcinoma) | GI50 | 1.05 | [5] | |

| MCF-7 (Breast Adenocarcinoma) | IC50 | 0.6 - 3.4 | [6] | |

| P388 (Murine Leukemia) | IC50 | 0.6 - 3.4 | [6] | |

| SW480 (Colon Adenocarcinoma) | IC50 | 0.6 - 3.4 | [6] | |

| Various Cancer Cell Lines | IC50 | < 1 ng/mL (~1.8 nM) | [7][8] | |

| Spliceostatin A | In vitro splicing | IC50 | 10 | [4] |

| This compound | In vitro splicing | IC50 | 50 | [4] |

Experimental Protocols

In Vitro Splicing Assay

This assay assesses the direct inhibitory effect of this compound on the splicing reaction in a cell-free system.

Materials:

-

Splicing buffer (containing ATP, MgCl2, creatine phosphate)[10]

-

This compound (dissolved in DMSO)

-

Proteinase K[13]

-

Phenol:chloroform:isoamyl alcohol[14]

-

Ethanol

-

Urea[13]

-

TBE buffer[13]

Procedure:

-

Prepare splicing reactions on ice by combining HeLa nuclear extract, splicing buffer, and the 32P-labeled pre-mRNA substrate.[10]

-

Add this compound at various concentrations (a vehicle control with DMSO should be included).[14]

-

Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).[13][14]

-

Stop the reactions by adding Proteinase K and incubating at 37°C for 15-30 minutes to digest proteins.[13]

-

Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to purify the RNA products.[14]

-

Resuspend the RNA pellet in a formamide-containing loading buffer.

-

Separate the RNA products (pre-mRNA, splicing intermediates, and mature mRNA) by denaturing polyacrylamide gel electrophoresis (PAGE) containing urea.[14]

-

Dry the gel and visualize the radiolabeled RNA bands by autoradiography or phosphorimaging.[14]

-

Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[3][8]

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 48 or 72 hours).[3]

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[3]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[4][7]

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID)[4]

-

Human cancer cell line suspension or patient-derived tumor fragments[7][16]

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Implant human cancer cells subcutaneously into the flank of the immunodeficient mice.[4][7]

-

Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

-

Administer this compound (e.g., via intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule.[7]

-

Measure tumor volume with calipers at regular intervals throughout the study.[16]

-

Monitor the body weight and overall health of the animals as an indicator of toxicity.[7]

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

-

Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy of this compound.[7]

Downstream Signaling Pathways

The inhibition of splicing by this compound has profound effects on gene expression, leading to the modulation of various signaling pathways critical for cancer cell survival and proliferation. Microarray and quantitative PCR analyses have revealed that this compound treatment can lead to the downregulation of genes involved in the Fanconi anemia pathway, such as BRCA1 and BRCA2.[8] This suggests a potential synergistic effect when combined with PARP inhibitors.[8]

Furthermore, the disruption of normal cellular processes by this compound can impact key survival pathways. There is evidence suggesting a crosstalk between the PI3K/Akt/mTOR pathway and NF-κB signaling, both of which are central to cell growth, proliferation, and apoptosis. While direct modulation of these pathways by this compound is an area of ongoing research, the widespread cellular stress induced by splicing inhibition is likely to affect these critical signaling nodes.

Conclusion

This compound is a powerful tool for studying the intricacies of pre-mRNA splicing and represents a promising therapeutic lead for the development of novel anti-cancer agents. Its well-defined mechanism of action, potent activity, and the availability of robust experimental protocols make it an invaluable compound for researchers in both basic science and drug discovery. Further investigation into its effects on downstream signaling pathways and its potential in combination therapies will continue to be a fertile area of research.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

FR901464 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901464 is a potent natural product with significant antitumor activity.[1] Initially discovered in 1996 from the fermentation broth of Pseudomonas sp. No. 2663, its unique biological profile suggested a novel mechanism of action.[1][2] It was later identified as a powerful inhibitor of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[2][3] This guide provides an in-depth overview of the target identification and validation of this compound, detailing the experimental methodologies, summarizing key quantitative data, and illustrating the associated signaling pathways.

Target Identification of this compound

The primary molecular target of this compound was identified as the Splicing Factor 3b (SF3b) subcomplex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2][4] More specifically, this compound and its analogs bind to the SF3B1 subunit.[3][5][6] Some evidence also suggests an interaction with PHD finger protein 5A (PHF5A), another component of the spliceosome.[5][7]

The initial discovery that this compound modulates gene expression, specifically by activating the SV40 promoter, led researchers to investigate its role in fundamental cellular processes.[1][8] The breakthrough in target identification came from studies demonstrating its ability to inhibit pre-mRNA splicing.[2] This was achieved through a combination of forward chemical genetics and affinity-based proteomics.

Affinity-Based Target Identification

A common strategy for identifying the cellular targets of bioactive small molecules involves the use of affinity-based probes.[9][10] This approach typically requires synthesizing a derivative of the compound that incorporates a tag (e.g., biotin) for affinity purification and a photo-reactive group for covalent cross-linking to its binding partners upon UV irradiation.[11][12] The general workflow for this method is outlined below.

Quantitative Data Summary

This compound exhibits potent cytotoxic and anti-proliferative activity across a range of human cancer cell lines at nanomolar concentrations. The tables below summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference(s) |

| HCT116 | Colorectal Carcinoma | 0.31 | ~0.61 | [3][13] |

| DLD1 | Colorectal Adenocarcinoma | 0.71 | ~1.40 | [3] |

| Various | Multiple Human Cancer Lines | - | 0.6 - 3.4 | [1][8] |

| MCF7 | Breast Cancer | - | 1.8 | [13] |

| A549 | Lung Adenocarcinoma | - | 1.3 | [13] |

| SW480 | Colon Cancer | - | 1.0 | [13] |

| P388 | Murine Leukemia | - | 3.3 | [13] |

| Human Fibroblasts | Normal Cells | 0.18 | ~0.35 | [3][14] |

Table 2: In Vitro Splicing Inhibition by this compound

| Assay System | IC50 (µM) | Reference(s) |

| HeLa Cells | 0.05 | [13] |

Experimental Protocols

Detailed protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments in this compound target validation.

In Vitro Splicing Assay

This assay is used to determine the effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.

Objective: To quantify the inhibitory effect of this compound on pre-mRNA splicing.

Materials:

-

HeLa cell nuclear extract

-

Synthetic pre-mRNA substrate (e.g., MINX)

-

ATP

-

This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) equipment

Protocol:

-

Prepare splicing reactions containing the HeLa nuclear extract, ATP, and the synthetic pre-mRNA substrate.

-

Add this compound at various concentrations to the reactions. A DMSO-only control should be included.

-

Incubate the reactions at 30°C to allow splicing to occur.

-

Stop the reactions and isolate the RNA products.

-

Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) by denaturing PAGE.

-

Visualize the RNA bands (e.g., by autoradiography if using a radiolabeled substrate).

-

Quantify the amount of pre-mRNA converted to mRNA in each reaction.

-

Calculate the splicing efficiency and determine the IC50 value of this compound.[8]

siRNA-Mediated Target Knockdown

This technique is used to validate that the observed phenotype of a drug is due to its effect on a specific target protein.

Objective: To determine if the knockdown of SF3b mimics the cellular effects of this compound treatment.

Materials:

-

Human cell line (e.g., HeLa)

-

Small interfering RNA (siRNA) targeting the mRNA of an SF3b subunit (e.g., SF3B1)

-

Non-targeting control siRNA

-

Transfection reagent

-

Cell culture medium and supplies

-

Reagents for phenotype analysis (e.g., cell viability assay, pre-mRNA accumulation analysis via RT-PCR)

Protocol:

-

Culture the chosen cell line to the appropriate confluency for transfection.

-

Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions for both the target-specific siRNA and the non-targeting control.

-

Transfect the cells with the siRNA complexes.

-

Incubate the cells for a period sufficient to allow for mRNA and protein knockdown (typically 48-72 hours).

-

Validate the knockdown of the target protein using methods such as Western blotting or qRT-PCR.

-

Treat a separate set of non-transfected cells with this compound.

-

Analyze the cellular phenotype in both the siRNA-treated and this compound-treated cells. This can include assessing cell viability, cell cycle arrest, and the accumulation of unspliced pre-mRNA.

-

Compare the phenotypes. A similar phenotype between the SF3b knockdown cells and the this compound-treated cells provides strong validation of SF3b as the target.[4]

Target Validation

The validation of SF3b as the primary target of this compound is supported by several lines of evidence:

-

Direct Binding: Affinity-based probes derived from this compound analogs directly pull down the SF3b complex from cell lysates.

-

Phenotypic Mimicry: Knockdown of SF3b using small interfering RNA (siRNA) results in cellular phenotypes, such as pre-mRNA accumulation, that are similar to those observed after treatment with this compound or its derivative, spliceostatin A.[4]

-

Resistance Mutations: The development of resistance to this compound in cancer cell lines is associated with mutations in the SF3B1 gene, specifically in codon 1074 of exon 22.[14] This indicates that the drug's efficacy is directly linked to its interaction with this protein.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the spliceosome, leading to widespread disruption of pre-mRNA splicing.[2][15] The spliceosome is a large RNA-protein complex that catalyzes the removal of introns from pre-mRNA to generate mature mRNA, a critical step in gene expression.[4]

By binding to the SF3b subcomplex, this compound and its analogs prevent the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[15] This stalls the assembly of the spliceosome at an early stage (Complex A), preventing the subsequent catalytic steps of splicing.[15]

The consequences of this inhibition are twofold:

-

Accumulation of Pre-mRNA: The cell accumulates unspliced pre-mRNAs.[1][4]

-

Aberrant Splicing: The fidelity of splicing is compromised, leading to the production of aberrantly spliced mRNA transcripts. For example, treatment with splicing modulators can induce exon skipping in the MDM2 gene and intron retention in the p21 gene.[16]

This disruption of normal splicing affects the expression of numerous genes, including those critical for cell cycle control and apoptosis, such as p27 and MCL-1.[2][13] The inhibition of p27 splicing has been directly linked to cell cycle arrest.[2] The accumulation of aberrant proteins and the downregulation of essential survival proteins ultimately trigger apoptosis and cell death in cancer cells.

Conclusion

The identification and validation of the SF3b complex as the molecular target of this compound have been pivotal in understanding its potent anti-cancer activity. This discovery has not only elucidated the mechanism of a promising class of therapeutic agents but has also validated the spliceosome as a druggable target in oncology.[2] The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into splicing modulators and their clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA. | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discoveries, target identifications, and biological applications of natural products that inhibit splicing factor 3B subunit 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FR901464 in the Inhibition of Pre-mRNA Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901464 is a potent natural product that has garnered significant attention for its antitumor activity, which stems from its unique mechanism of action: the inhibition of the spliceosome. This technical guide provides an in-depth examination of the molecular interactions and cellular consequences of this compound-mediated splicing inhibition. We detail its direct targeting of the SF3b complex, present key quantitative data on its efficacy, outline relevant experimental protocols for its study, and provide visual representations of its mechanism and associated research workflows. This document serves as a comprehensive resource for researchers investigating splicing modulation as a therapeutic strategy.

Introduction

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is executed by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex.[1] The spliceosome assembles on pre-mRNA in a stepwise manner, involving five small nuclear ribonucleoproteins (snRNPs: U1, U2, U4, U5, and U6) and over 200 associated proteins.[1] Given that over 95% of human genes undergo alternative splicing, this mechanism is a critical source of proteomic diversity and a key regulator of gene expression.[2] Dysregulation of splicing is a hallmark of various diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.[1][2]

This compound, a natural product isolated from Pseudomonas sp., was initially identified as an antitumor agent.[3][4][5] Subsequent research revealed its novel mechanism of action as a potent inhibitor of the spliceosome.[3][5] this compound and its derivatives, such as Spliceostatin A, exert their effects by directly binding to the Splicing Factor 3b (SF3b) complex, a core component of the U2 snRNP.[1][6][7] This interaction stalls spliceosome assembly at an early stage, leading to a global disruption of pre-mRNA splicing, cell cycle arrest, and apoptosis in cancer cells.[5][8]

Mechanism of Action: Targeting the SF3b Complex

This compound and its analogs function by physically obstructing the machinery of the spliceosome. The primary target is the SF3B1 subunit, a critical protein within the SF3b subcomplex.[3][6][9] The SF3b complex is essential for recognizing the branch point sequence (BPS) within the intron, a crucial step for the first catalytic reaction of splicing.

The binding of this compound to SF3B1 prevents the stable association of the U2 snRNP with the pre-mRNA branch point.[2] This interference effectively halts the formation of the pre-spliceosomal 'A complex', a key checkpoint in the assembly pathway.[2] Consequently, the transition to later, catalytically active spliceosome complexes (B and C) is blocked, resulting in the accumulation of unspliced pre-mRNA transcripts.[4] Some studies have also shown that this inhibition can lead to the aberrant leakage of these unspliced pre-mRNAs into the cytoplasm.[7] The binding site of this compound is located in a pocket on SF3B1 near its interface with another SF3b subunit, PHF5A.[9][10]

Quantitative Data on Biological Activity

This compound exhibits potent cytotoxic and antiproliferative activity across a wide range of human cancer cell lines, often at nanomolar concentrations. Its efficacy is directly linked to its ability to inhibit splicing. Below are tables summarizing its activity.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| MCF-7 | Breast Cancer | 1.0 - 1.8 | [8][11] |

| A549 | Lung Adenocarcinoma | 1.3 | [11][12] |

| HCT116 | Colon Cancer | 0.31 ng/mL (~0.61 nM) | [3][11][12] |

| DLD1 | Colon Cancer | 0.71 ng/mL (~1.4 nM) | [3] |

| SW480 | Colon Cancer | 1.0 | [11] |

| P388 | Murine Leukemia | 3.3 | [11][12] |

| HeLa | Cervical Cancer | 0.05 µM (for splicing inhibition) | [11][13] |

Table 2: Antiproliferative Activity of this compound Analogs

| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| Spliceostatin A | Normal B Lymphocytes | Normal | 12.1 | [6] |

| Spliceostatin A | Normal T Lymphocytes | Normal | 61.7 | [6] |

| Meayamycin | MCF-7 | Breast Cancer | Sub-nanomolar to low picomolar | [11][12] |

| Meayamycin | HCT116 | Colon Cancer | Sub-nanomolar to low picomolar | [11] |

| H3B-8800 | K562 (SF3B1-WT) | CML | ~10 | [14] |

| H3B-8800 | K562 (SF3B1-K700E) | CML | ~1 | [14] |

Experimental Protocols

Investigating the effects of this compound requires specific biochemical and cell-based assays. Detailed below are methodologies for key experiments.

In Vitro Splicing Assay

This assay directly measures the catalytic activity of the spliceosome in the presence of an inhibitor using nuclear extracts and a radiolabeled pre-mRNA substrate.

Methodology:

-

Preparation of Nuclear Extract: HeLa cell nuclear extracts are prepared as a source of spliceosomal components.[15][16][17]

-

Synthesis of Pre-mRNA Substrate: A model pre-mRNA substrate (e.g., derived from adenovirus major late (AdML) or β-globin gene) is synthesized via in vitro transcription with a radiolabel (e.g., [α-³²P]UTP).[15][17]

-

Splicing Reaction:

-

In a typical 25 µL reaction, combine HeLa nuclear extract (~40-50% v/v), ATP, MgCl₂, and a buffer (e.g., HEPES-KOH).[17]

-

Add this compound (or DMSO as a vehicle control) to the desired final concentration.

-

Initiate the reaction by adding the ³²P-labeled pre-mRNA substrate (~20,000 cpm).

-

Incubate the reaction at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).

-

-

RNA Extraction and Analysis:

-

Stop the reaction by adding a solution containing proteinase K and SDS.

-

Extract the RNA using phenol:chloroform, followed by ethanol precipitation.[15]

-

Resuspend the RNA pellet in formamide loading dye.

-

Separate the RNA species (pre-mRNA, mRNA, lariat intermediate, free intron) on a denaturing polyacrylamide/urea gel.

-

-

Visualization: Visualize the radiolabeled RNA bands by autoradiography or phosphorimaging. Splicing inhibition is quantified by the reduced ratio of mRNA product to pre-mRNA substrate.[17]

Cell Viability Assay (MTT/XTT Assay)

This colorimetric assay is used to determine the cytotoxic or antiproliferative effects of this compound on cultured cancer cells and to calculate IC50/GI50 values.

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound or a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent (e.g., PrestoBlue) to each well.[18] Incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the tetrazolium salt into a colored formazan product.

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 or GI50 value.

RNA-Sequencing Analysis of Splicing Events

RNA-seq provides a global view of how this compound affects splicing across the transcriptome.

Methodology:

-

Cell Treatment and RNA Isolation: Treat cultured cells with a specific concentration of this compound (and a vehicle control) for a defined time period (e.g., 6-24 hours). Harvest the cells and isolate total RNA using a standard kit (e.g., Trizol or column-based methods).

-

Library Preparation:

-

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

-

Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.

-

Fragment the RNA, synthesize cDNA, add sequencing adapters, and amplify the library via PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).[19][20]

-

Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify differential alternative splicing events (e.g., exon skipping, intron retention, alternative 3'/5' splice sites) between this compound-treated and control samples.

-

Interpretation: Perform pathway analysis on genes with significantly altered splicing to understand the functional consequences.

-

Conclusion and Future Directions

This compound is a landmark compound in the study of pre-mRNA splicing, serving as both a powerful research tool and a prototype for a novel class of anticancer agents.[5] Its well-defined mechanism of action—the direct inhibition of the SF3B1 component of the spliceosome—provides a clear rationale for its potent biological activity. The development of this compound analogs, such as H3B-8800, which has entered clinical trials, underscores the therapeutic potential of targeting the spliceosome.[2][21] Future research will likely focus on developing next-generation splicing modulators with improved selectivity for cancer cells, understanding mechanisms of resistance, and exploring synergistic combinations with other anticancer therapies.[3] The methodologies and data presented in this guide provide a solid foundation for professionals engaged in this promising area of drug discovery and development.

References

- 1. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alternative Splicing as a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]

- 17. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. biorxiv.org [biorxiv.org]

- 21. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spliceosome Inhibitor FR901464: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR901464 is a potent, naturally derived inhibitor of the spliceosome, a critical cellular machine responsible for the maturation of messenger RNA (mRNA). By targeting the SF3B1 subunit of the spliceosome, this compound induces widespread alterations in pre-mRNA splicing, leading to significant changes in the gene expression landscape of cancer cells. This targeted disruption of splicing has shown considerable promise as an anti-tumor strategy, demonstrating cytotoxicity across a range of cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on gene expression, detailed experimental protocols for its study, and visualizations of the key cellular pathways it perturbs.

Mechanism of Action: Targeting the Spliceosome

This compound exerts its biological effects by directly binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[1][2] This interaction inhibits the catalytic activity of the spliceosome, leading to the accumulation of unspliced or abnormally spliced pre-mRNAs.[2][3] The consequence of this inhibition is a global disruption of gene expression, as the production of mature, functional mRNA is compromised. This ultimately triggers cellular stress responses, cell cycle arrest, and apoptosis in cancer cells.[2][4]

Quantitative Effects on Gene Expression

Treatment of cancer cells with this compound results in a significant and reproducible reprogramming of the transcriptome. Microarray and RNA sequencing (RNA-seq) analyses have revealed the downregulation of a multitude of genes critical for cancer cell survival and proliferation.

Cytotoxicity Across Cancer Cell Lines

This compound exhibits potent cytotoxic effects against a variety of human cancer cell lines, with IC50 values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (ng/mL) |

| HCT116 | Colorectal Carcinoma | 0.31[1] |

| DLD1 | Colorectal Adenocarcinoma | 0.71[1] |

| RKO | Colorectal Carcinoma | Not specified, but effective in xenografts[1] |

| HT29 | Colorectal Adenocarcinoma | Not specified |

| Human Fibroblasts | Normal | 0.18[1] |

Table 1: In vitro cytotoxicity of this compound in various human cell lines.

Downregulation of Key Cancer-Associated Genes

A hallmark of this compound activity is the downregulation of genes involved in critical cancer-related pathways, most notably the Fanconi anemia pathway, which is involved in DNA repair.

| Gene | Pathway | Fold Change (log2) vs. Control |

| BRCA1 | Fanconi Anemia | Downregulated[1] |

| BRCA2 | Fanconi Anemia | Downregulated[1] |

| FANCA | Fanconi Anemia | Downregulated |

| FANCC | Fanconi Anemia | Downregulated |

| FANCG | Fanconi Anemia | Downregulated |

Table 2: this compound-induced downregulation of Fanconi anemia pathway genes in colorectal cancer cells.

Furthermore, this compound treatment leads to a broad downregulation of numerous oncogenes that drive tumor growth and survival.

| Oncogene | Function | Fold Change (log2) vs. Control |

| MYC | Transcription factor, cell proliferation | Downregulated[1] |

| KRAS | Signal transduction | Downregulated |

| BRAF | Signal transduction | Downregulated |

| PIK3CA | Signal transduction | Downregulated |

| EGFR | Receptor tyrosine kinase | Downregulated |

Table 3: Downregulation of key oncogenes following this compound treatment in colorectal cancer cells.

Alteration of MCL-1 Splicing

This compound has a profound impact on the alternative splicing of the Myeloid Cell Leukemia 1 (MCL-1) gene. It promotes the skipping of exon 2, leading to a shift from the anti-apoptotic long isoform (MCL-1L) to the pro-apoptotic short isoform (MCL-1S).[5][6][7] This splicing switch is a key contributor to the pro-apoptotic effects of this compound.

| Isoform | Function | Effect of this compound |

| MCL-1L | Anti-apoptotic | Decreased expression[8] |

| MCL-1S | Pro-apoptotic | Increased expression[8] |

Table 4: this compound-induced shift in MCL-1 splice isoforms.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on gene expression.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cancer cells (e.g., HCT116, DLD1) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium.

-

Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

RNA Isolation and Quality Control

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol or a column-based kit lysis buffer).

-

RNA Extraction: Isolate total RNA according to the manufacturer's protocol of the chosen method (e.g., phenol-chloroform extraction for TRIzol or spin columns for kits).

-

DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.

-

RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally recommended for downstream applications like RNA-seq.

Gene Expression Analysis by RNA Sequencing (RNA-seq)

-

Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner such as STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control samples.

-

Alternative Splicing Analysis: Employ tools like rMATS or LeafCutter to identify and quantify alternative splicing events (e.g., exon skipping, intron retention) induced by this compound.

-

Conclusion

This compound represents a promising class of anti-cancer agents that function through a novel mechanism of spliceosome inhibition. Its ability to induce widespread and targeted changes in gene expression, particularly the downregulation of key oncogenes and the modulation of alternative splicing of critical survival genes like MCL-1, underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate effects of this compound and to explore its application in the development of new cancer therapies.

References

- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Conformational Analysis of this compound-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tipping the balance of cell death: alternative splicing as a source of MCL-1S in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

initial studies on FR901464 cytotoxicity in cancer cells

An In-depth Technical Guide on the Initial Studies of FR901464 Cytotoxicity in Cancer Cells

Introduction

This compound is a natural product first identified as an antitumor agent.[1][2][3] Subsequent research revealed that it functions as a potent inhibitor of the spliceosome, a cellular machinery responsible for editing pre-messenger RNA (pre-mRNA).[4][5] Specifically, this compound targets the Splicing Factor 3B Subunit 1 (SF3B1), a critical component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][5][6] By binding to SF3B1, this compound modulates its activity, leading to impaired pre-mRNA splicing.[5][7] This disruption in splicing affects the expression of numerous genes, including those critical for cancer cell survival, proliferation, and DNA repair, ultimately leading to cytotoxicity.[1][2] Initial studies have demonstrated its potent anticancer activity at very low concentrations across a range of cancer cell lines.[1][7]

Data Presentation: Cytotoxicity of this compound

This compound exhibits significant cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values typically in the low nanomolar or sub-nanomolar range.

| Cell Line Type | Specific Cell Lines | Reported IC50 Values | Reference |

| Colorectal Cancer (CRC) | DLD1, HCT116, RKO, LoVo | < 1 ng/mL (0.31 to 0.71 ng/mL) | [1] |

| Various Human Cancers | Multiple unspecified cell lines | 0.6 to 3.4 nM | [7] |

| Human Fibroblasts | Normal human fibroblasts | ~0.18 ng/mL | [1] |

| Murine Solid Tumors | Colon 38 carcinoma, Meth A fibrosarcoma | Effective at 10-20 ng/mL | [4] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density and incubation time.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of this compound cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and determine the IC50 of a compound.

-

Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,500 to 5,000 cells per well) in a suitable medium (e.g., RPMI-1640) and incubated for 24 hours to allow for attachment.[6]

-

Compound Treatment: A stock solution of this compound is prepared in a solvent like DMSO. Serial dilutions are made to create a range of concentrations. The cells are then treated with these varying concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).[8]

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (like DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on cell cycle progression.

-

Treatment and Harvesting: Cells are treated with this compound at a specific concentration (e.g., near the IC50 value) for a defined period (e.g., 24, 48 hours). Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed again with PBS and then stained with a solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). Treatment with this compound has been shown to induce G1 and G2/M phase arrest.[4]

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

-

Staining: After treatment, cells are harvested and resuspended in an Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis: An increase in the percentage of Annexin V-positive cells following treatment indicates the induction of apoptosis. Studies show that this compound and its analogues can induce apoptosis in cancer cells.[6][9]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

References

- 1. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Splicing modulator this compound is a potential agent for colorectal cancer in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Therapeutic Targeting of Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Exploring the Structure-Activity Relationship of FR901464: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of FR901464, a potent natural product that functions as a spliceosome inhibitor. Through a comprehensive review of published data, this document summarizes the key structural features of this compound and its analogs that govern their biological activity. Detailed experimental protocols for key assays, quantitative data on the activity of various analogs, and visualizations of the underlying molecular mechanisms are presented to serve as a valuable resource for researchers in the fields of oncology, chemical biology, and drug discovery.

Introduction

This compound is a natural product isolated from Pseudomonas sp. that has demonstrated potent antitumor activity.[1] Its unique mechanism of action involves the inhibition of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[2] Specifically, this compound and its analogs bind to the SF3b complex, a core component of the U2 snRNP, thereby arresting spliceosome assembly and inducing cell cycle arrest and apoptosis in cancer cells.[2][3] The remarkable potency and novel mechanism of this compound have spurred significant interest in its development as a potential anticancer therapeutic and as a chemical probe to study the intricate process of RNA splicing.

This guide delves into the critical structural motifs of the this compound core that are essential for its biological activity. By examining the data from various synthetic analogs, we aim to provide a clear understanding of the SAR of this fascinating molecule.

Quantitative Biological Activity of this compound and Analogs

The antiproliferative activity of this compound and its synthetic analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potencies.

| Compound | Cell Line | GI50 (nM) | IC50 (nM) | Reference |

| This compound | MCF-7 (Breast) | 1.1 | 1.8 | [1][2] |

| A549 (Lung) | - | 1.3 | [2] | |

| HCT116 (Colon) | - | 0.61 | [2] | |

| SW480 (Colon) | - | 1.0 | [2] | |

| P388 (Murine Leukemia) | - | 3.3 | [2] | |

| Multiple Cancer Cell Lines | - | 0.6 - 3.4 | [4] | |

| Meayamycin | MCF-7 (Breast) | 0.01 | - | [1] |

| Spliceostatin A | In vitro splicing | - | 10 | [5] |

| This compound Diastereomers (47, 49, 50) | In vitro splicing | - | 1000 - 1500 | [5] |

| This compound Diastereomers (48, 51, 52) | In vitro splicing | - | 10000 - 35000 | [5] |

| 2'-Me meayamycin D | Multiple Cancer Cell Lines | 127 - 240 | - | [6] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound or analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium. A vehicle control (medium with the same final concentration of DMSO) should also be prepared.

-

Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

In Vitro Splicing Assay

This assay evaluates the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

-

Synthetic 32P-labeled pre-mRNA substrate

-

HeLa cell nuclear extract

-

ATP

-

Test compound (this compound or analog)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Set up splicing reactions containing the 32P-labeled pre-mRNA substrate, HeLa cell nuclear extract, and ATP.

-

Add the test compound at various concentrations to the reactions. A control reaction with DMSO should be included.

-

Incubate the reactions at 30°C for a specified time to allow for splicing to occur.

-

Stop the reactions and isolate the RNA products.

-

Separate the pre-mRNA, splicing intermediates, and mRNA product by denaturing PAGE.

-

Visualize the radiolabeled RNA species using a phosphorimager.

-

Quantify the amount of pre-mRNA and mRNA to determine the splicing efficiency and calculate the IC50 value for splicing inhibition.[5]

Visualizing the Molecular Landscape

Mechanism of Action: Spliceosome Inhibition

This compound exerts its cytotoxic effects by directly interfering with the pre-mRNA splicing machinery. The molecule binds to the SF3b complex, a critical component of the U2 snRNP, which is responsible for recognizing the branch point sequence within the intron. This binding event stalls the assembly of the spliceosome at an early stage, preventing the subsequent catalytic steps of splicing. The accumulation of unspliced pre-mRNAs and the subsequent disruption of protein synthesis ultimately lead to cell cycle arrest and apoptosis.

Caption: this compound binds to the SF3b complex, inhibiting U2 snRNP incorporation and stalling spliceosome assembly at Complex A.

Cellular Consequences of Spliceosome Inhibition

The inhibition of pre-mRNA splicing by this compound has profound downstream effects on cellular processes. The accumulation of unspliced pre-mRNAs and the resulting deficit of mature mRNAs for essential proteins trigger a cellular stress response. This leads to the activation of cell cycle checkpoints, primarily causing arrest at the G1 and G2/M phases. Prolonged cell cycle arrest and the inability to produce proteins necessary for survival ultimately activate the apoptotic cascade, leading to programmed cell death.

Caption: Inhibition of the spliceosome by this compound leads to downstream effects including cell cycle arrest and apoptosis.

Experimental Workflow: Synthesis of Meayamycin

The total synthesis of meayamycin, a potent analog of this compound, is a complex multi-step process. The following diagram outlines a key fragment coupling strategy, highlighting the convergent nature of the synthesis.

Caption: A convergent cross-metathesis reaction is a key step in the total synthesis of meayamycin.

Conclusion

The structure-activity relationship of this compound is a rich and evolving field of study. The data presented in this guide highlight the critical importance of the core tetrahydropyran rings and the epoxide functionality for potent spliceosome inhibition. The development of synthetic analogs like meayamycin has demonstrated that modifications to the this compound scaffold can lead to improved stability and even greater potency. The detailed experimental protocols and mechanistic diagrams provided herein are intended to facilitate further research into this promising class of anticancer agents. A deeper understanding of the SAR of this compound will undoubtedly pave the way for the design and synthesis of novel spliceosome inhibitors with enhanced therapeutic potential.

References

- 1. SYNTHETIC, CHEMICAL AND BIOLOGICAL STUDIES OF this compound ANALOGUES - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of Meayamycin and O-Acyl Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Spliceosome Inhibitor FR901464: A Technical Guide to its Impact on Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901464 is a potent natural product that exhibits significant anti-tumor activity by targeting the spliceosome, a critical component of cellular machinery responsible for RNA processing. By binding to the SF3B1 subunit of the spliceosome, this compound disrupts the normal splicing process, leading to an accumulation of unspliced pre-mRNA. This disruption triggers a cascade of cellular events culminating in cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction